1-(Isopropylsulfonyl)-2-nitrobenzene

Catalog No.
S731677
CAS No.
70415-86-0
M.F
C9H11NO4S
M. Wt
229.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Isopropylsulfonyl)-2-nitrobenzene

CAS Number

70415-86-0

Product Name

1-(Isopropylsulfonyl)-2-nitrobenzene

IUPAC Name

1-nitro-2-propan-2-ylsulfonylbenzene

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3

InChI Key

GBFWDLQEEMHXME-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Synthesis and Applications:

1-(Isopropylsulfonyl)-2-nitrobenzene is a chemical compound with the formula C₉H₁₁NO₄S. While its specific research applications are limited, it serves as a precursor in the synthesis of more complex molecules. A study published in the journal "Tetrahedron Letters" describes its use as a starting material for the preparation of substituted indoles, which are a class of heterocyclic compounds with diverse applications in medicinal chemistry [].

1-(Isopropylsulfonyl)-2-nitrobenzene is a chemical compound with the molecular formula C9H11NO4S\text{C}_9\text{H}_{11}\text{NO}_4\text{S}. This compound is characterized by the presence of a nitro group (NO2-\text{NO}_2) and an isopropylsulfonyl group (SO2C(CH3)2-\text{SO}_2\text{C}(\text{CH}_3)_2) attached to a benzene ring. The structure of this compound allows for various

  • Potential irritant: The nitro group and sulfonyl group might cause skin or eye irritation upon contact [, ].
  • Potential respiratory irritant: Inhalation of dust particles might irritate the respiratory tract [].
  • Standard laboratory safety practices should be followed when handling ISN, including wearing gloves, eye protection, and working in a fume hood.

1-(Isopropylsulfonyl)-2-nitrobenzene primarily serves as a precursor in the synthesis of more complex molecules, particularly in the production of ceritinib, a drug used in cancer treatment. The compound can undergo several reactions:

  • Reduction Reactions: The nitro group may be reduced under specific conditions to form an amine.
  • Coupling Reactions: It can participate in coupling reactions to form substituted indoles, which are significant in medicinal chemistry.
  • Cyclization Reactions: These reactions can lead to the formation of heterocyclic compounds, expanding its utility in synthetic organic chemistry .

While 1-(Isopropylsulfonyl)-2-nitrobenzene itself does not have a well-defined biological mechanism of action, it plays a crucial role in synthesizing ceritinib. Ceritinib acts as an inhibitor of anaplastic lymphoma kinase (ALK), which is involved in various cancers. Therefore, while the compound does not exhibit direct biological activity, its derivatives do have significant pharmacological implications .

The synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. The general pathway includes:

  • Nitration of Isopropylbenzene: The starting material, isopropylbenzene (cumene), undergoes nitration to introduce the nitro group.
  • Sulfonylation: The introduction of the isopropylsulfonyl group involves reacting the nitrated compound with a sulfonating agent.
  • Purification: The final product is purified through recrystallization or chromatography techniques .

1-(Isopropylsulfonyl)-2-nitrobenzene is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals. Its applications include:

  • Synthesis of Ceritinib: As mentioned, it serves as a precursor for ceritinib, which targets specific oncogenic mutations.
  • Building Block for Heterocycles: It can be used to synthesize various heterocyclic compounds that are important in drug development .

Several compounds share structural similarities with 1-(Isopropylsulfonyl)-2-nitrobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-NitrocumeneC9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2Lacks sulfonyl group; used as an intermediate
1-Nitro-2-isopropylbenzeneC9H11NO\text{C}_9\text{H}_{11}\text{NO}Similar structure; different functional groups
IsopropylbenzeneC9H12\text{C}_9\text{H}_{12}No nitro or sulfonyl groups; simpler structure

Uniqueness

1-(Isopropylsulfonyl)-2-nitrobenzene stands out due to its dual functional groups (nitro and sulfonyl), which provide unique reactivity patterns not found in simpler analogs like isopropylbenzene or nitrocumene. This makes it particularly valuable for complex organic synthesis and pharmaceutical applications .

XLogP3

1.8

Wikipedia

1-Nitro-2-(propane-2-sulfonyl)benzene

Dates

Modify: 2023-08-15

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